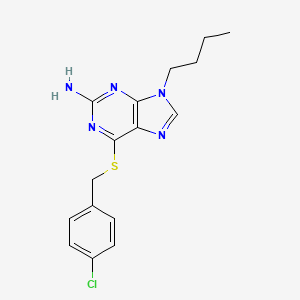

9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine

Description

9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine is a purine derivative characterized by a butyl group at the 9-position and a 4-chlorobenzylthio substituent at the 6-position. Purine analogs are pivotal in medicinal chemistry due to their roles in modulating biological targets such as kinases, enzymes, and receptors.

Properties

IUPAC Name |

9-butyl-6-[(4-chlorophenyl)methylsulfanyl]purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5S/c1-2-3-8-22-10-19-13-14(22)20-16(18)21-15(13)23-9-11-4-6-12(17)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H2,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDUPSSJDVALJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286387 | |

| Record name | MLS002608700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24398-01-4 | |

| Record name | MLS002608700 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with 4-chlorobenzylthiol in the presence of a base like potassium carbonate to form 6-((4-chlorobenzyl)thio)-purine.

Alkylation: The resulting compound is then alkylated with butyl bromide in the presence of a strong base such as sodium hydride to introduce the butyl group at the 9-position.

Amination: Finally, the compound undergoes an amination reaction to introduce the amine group at the 2-position, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any oxidized forms back to the thioether.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thioether.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study purine metabolism and enzyme interactions.

Medicine: Potential use in drug discovery and development, particularly for targeting purine-related pathways.

Industry: Use in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine would depend on its specific application. In biological systems, it may interact with enzymes involved in purine metabolism, potentially inhibiting or modulating their activity. The molecular targets could include purine nucleoside phosphorylase or adenosine deaminase, affecting pathways related to nucleotide synthesis and degradation.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Compound 1 : 9-Butyl-6-((4-fluorobenzyl)thio)-9H-purin-2-amine

- Structural Difference : Fluorine replaces chlorine on the benzyl group.

- Molecular Weight: The fluoro analog has a molecular weight of 331.41 (C₁₆H₁₈FN₅S), while the chloro variant is heavier (~346.3 g/mol due to Cl’s atomic weight) . Bioactivity: Fluorinated analogs often exhibit improved metabolic stability but may differ in target affinity.

Compound 2 : 9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine

- Structural Difference : A nitroimidazole sulfonyl group replaces the benzylthio moiety.

- Reactivity: The nitro group may participate in redox reactions or serve as a prodrug trigger under hypoxic conditions .

Compound 3 : 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine

- Structural Difference : Substitution shifts to the 8-position with a methoxybenzyl group instead of the 6-position thioether.

- Electronic Profile: Methoxy’s electron-donating nature increases electron density, contrasting with the thioether’s moderate electron-withdrawing effect .

Variations at the 9-Position

Compound 4 : 2-Chloro-N-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

- Structural Difference : A tetrahydropyran (THP) group replaces the butyl chain.

- Impact :

Compound 5 : 6-Chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine

- Structural Difference : A propargyl group replaces butyl.

- Reactivity: The alkyne moiety allows click chemistry modifications for targeted drug delivery .

Physicochemical Comparison

| Property | Target Compound | 4-Fluoro Analog | Nitroimidazole Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~346.3 | 331.41 | ~368.4 |

| LogP (Predicted) | 3.8 | 3.5 | 2.9 |

| Solubility (mg/mL) | <0.1 (aqueous) | <0.1 | ~1.5 (DMSO) |

Biological Activity

9-Butyl-6-((4-chlorobenzyl)thio)-9H-purin-2-amine is a synthetic compound belonging to the purine class, characterized by a unique combination of functional groups that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in targeting purine metabolism and various enzyme interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 347.9 g/mol. The compound features a butyl group at the 9-position and a thioether linkage with a chlorobenzyl group at the 6-position, which significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.9 g/mol |

| Chemical Class | Purine derivative |

Synthesis

The synthesis of this compound involves several key steps:

- Starting Material : The synthesis begins with a purine derivative, such as 6-chloropurine.

- Substitution Reaction : A nucleophilic substitution reaction occurs with 4-chlorobenzylthiol in the presence of a base (e.g., potassium carbonate).

- Alkylation : The resulting compound undergoes alkylation with butyl bromide using a strong base like sodium hydride.

- Amination : Finally, an amination reaction introduces the amine group at the 2-position.

The biological activity of this compound is largely attributed to its interaction with enzymes involved in purine metabolism. It may inhibit or modulate the activity of key enzymes such as purine nucleoside phosphorylase or adenosine deaminase, thereby affecting nucleotide synthesis and degradation pathways. This mechanism suggests potential therapeutic applications in treating diseases linked to purine metabolism dysregulation.

Biological Evaluation

Research has highlighted the biological activity of similar compounds, which can provide insights into the potential effects of this compound:

- Anticancer Activity : Some purine derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways.

- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation.

Case Studies

Recent studies have explored various analogs of purine derivatives, demonstrating significant biological activities:

- Study on Acetylcholinesterase Inhibitors : A series of compounds were synthesized and evaluated for their inhibitory effects on acetylcholinesterase, revealing IC50 values as low as 2.7 µM for some derivatives .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Benzylthio-9H-purin-2-amine | Lacks butyl group | Moderate enzyme inhibition |

| 9-Butyl-6-((4-methylbenzyl)thio)-9H-purin-2-amine | Methyl group instead of chlorine | Varies based on substituent |

| 6-(4-Chlorobenzylthio)-9H-purin-2-amine | Lacks butyl group | Reduced solubility and reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.